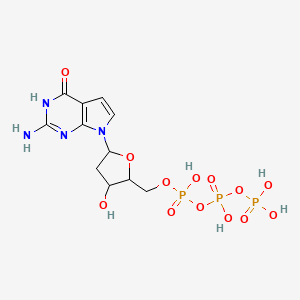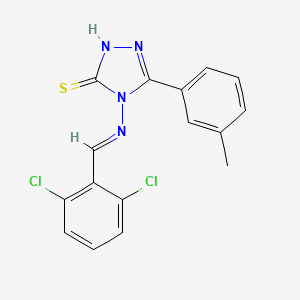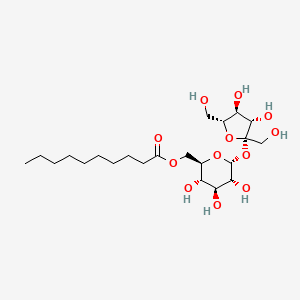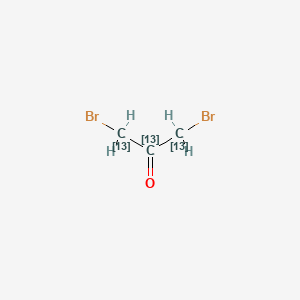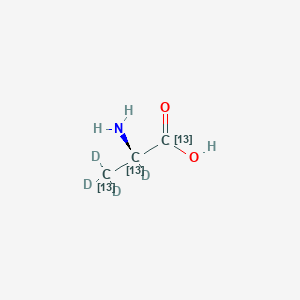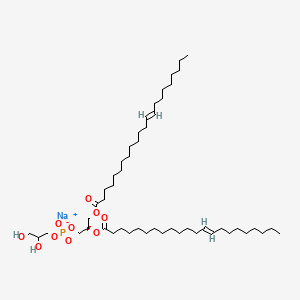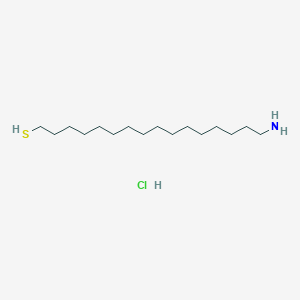
16-Amino-1-hexadecanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Amino-1-hexadecanethiol hydrochloride, also known as 16-Mercaptohexadecylamine hydrochloride, is a compound with the molecular formula C16H35NS · HCl and a molecular weight of 309.98 g/mol . This compound is notable for its long 16-carbon alkanethiol chain, which makes it the longest alkanethiol available in the market . It is primarily used for the surface modification of gold nanoparticles, forming stable self-assembled monolayers (SAMs) due to the strong Van-der-Waals forces between the long alkane chains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Amino-1-hexadecanethiol hydrochloride typically involves the reaction of 16-bromohexadecane with thiourea, followed by hydrolysis to yield 16-mercaptohexadecylamine. This intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
16-Amino-1-hexadecanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
16-Amino-1-hexadecanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used for the surface modification of gold nanoparticles to create stable SAMs.
Biology: Employed in the stabilization of biomolecules such as proteins and DNA.
Medicine: Investigated for its potential to inhibit the proliferation of cancer cells by crosslinking them.
Industry: Utilized in the preparation of hydrophilic surfaces and functionalized gold surfaces for various industrial applications.
Mécanisme D'action
The primary mechanism of action of 16-Amino-1-hexadecanethiol hydrochloride involves the formation of stable SAMs on gold surfaces. The long alkane chain provides strong Van-der-Waals forces, ensuring the stability of the monolayer. The amino groups on the surface can be further modified with amine-reactive materials such as proteins or other biomaterials, enhancing the functionality of the gold surface.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-Amino-1-undecanethiol hydrochloride
- 3-Amino-1-propanethiol hydrochloride
- Cysteamine hydrochloride
Uniqueness
Compared to other aminoalkanethiols, 16-Amino-1-hexadecanethiol hydrochloride stands out due to its longer 16-carbon chain. This longer chain results in stronger Van-der-Waals forces, leading to more stable SAMs on gold surfaces. This stability is crucial for applications requiring durable and functionalized surfaces.
Propriétés
Formule moléculaire |
C16H36ClNS |
|---|---|
Poids moléculaire |
310.0 g/mol |
Nom IUPAC |
16-aminohexadecane-1-thiol;hydrochloride |
InChI |
InChI=1S/C16H35NS.ClH/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18;/h18H,1-17H2;1H |
Clé InChI |
CNCJUEWDIUPOPE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCS)CCCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

